

A Comparative Guide to the Cross-Reactivity of NSD2-PWWP1 Ligand 1 (UNC6934)

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Compound of Interest

Compound Name: NSD2-PWWP1 ligand 1

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This guide provides a detailed comparison of the chemical probe UNC6934, a potent and selective ligand for the PWWP1 domain of NSD2, with other PWWP domain-containing proteins. The data presented here is intended for researchers, scientists, and drug development professionals interested in the specificity and potential off-target effects of targeting this epigenetic reader domain.

Introduction to NSD2 and PWWP Domains

NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2). [1][2] This epigenetic mark is associated with active gene transcription. NSD2 contains multiple chromatin-reading domains, including two PWWP domains. The N-terminal PWWP domain (PWWP1) plays a crucial role in recognizing and binding to H3K36me2/me3-modified nucleosomes, thereby stabilizing NSD2 at chromatin.[1][3][4][5] Given the involvement of NSD2 in various cancers, its domains have emerged as attractive targets for therapeutic intervention. [4][6][7][8][9]

UNC6934 has been developed as a first-in-class chemical probe that selectively binds to the aromatic cage of the NSD2-PWWP1 domain, disrupting its interaction with H3K36me2 nucleosomes.[1][2][3] This guide will focus on the selectivity profile of UNC6934 and another potent inhibitor, compound 38, against a panel of other human PWWP domains.

Comparative Binding Affinity and Potency



The following tables summarize the in vitro binding affinity and inhibitory potency of UNC6934 and other relevant compounds against the NSD2-PWWP1 domain and other PWWP-containing proteins.

Table 1: Binding Affinity and Potency of NSD2-PWWP1 Ligands

Compound	Target Domain	Assay	Value	Reference
UNC6934	NSD2-PWWP1	SPR (Kd)	91 ± 8 nM	[3][10]
NSD2-PWWP1	AlphaScreen (IC50)	104 ± 13 nM	[3][10]	
NSD2-PWWP1	NanoBRET (IC50)	1.23 ± 0.25 μM	[3][10]	
Compound 38	NSD2-PWWP1	TR-FRET (IC50)	0.11 ± 0.01 μM	[11]
BI-9321	NSD2-PWWP1	-	Inactive	[12][13]

Table 2: Selectivity Profile of UNC6934 and Compound 38 against Other PWWP Domains

Compound	Off-Target PWWP Domain	Assay	Outcome	Reference
UNC6934	15 other human PWWP domains	DSF	Selective for NSD2-PWWP1	[1][10]
NSD3-PWWP1	DSF	No significant stabilization	[1]	
Compound 38	NSD3-PWWP1	Thermal Shift	Selective for NSD2-PWWP1	[11]
DNMT3A-PWWP	Thermal Shift	Selective for NSD2-PWWP1	[11]	
ZCWPW1- PWWP	Thermal Shift	Selective for NSD2-PWWP1	[11]	_
BI-9321	NSD3-PWWP1	SPR (Kd)	166 nM	[12][13][14]



UNC6934 demonstrates high selectivity for the NSD2-PWWP1 domain over a panel of 15 other human PWWP domains, as determined by Differential Scanning Fluorimetry (DSF).[1][10] The structural basis for this selectivity, particularly over the closely related NSD3-PWWP1, lies in three amino acid differences within the ligand-binding pocket.[1] Similarly, compound 38 shows remarkable selectivity for NSD2-PWWP1 over other PWWP domains, including NSD3-PWWP1.[11] In contrast, BI-9321 is a potent and selective inhibitor of the NSD3-PWWP1 domain and is inactive against NSD2-PWWP1.[12][13]

Experimental Methodologies

Below are the detailed protocols for the key experiments used to assess the binding, potency, and selectivity of NSD2-PWWP1 ligands.

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay was utilized to measure the inhibitory effect of compounds on the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.[10]

- Materials: His-tagged NSD2-PWWP1, biotinylated H3K36me2 nucleosomes, Nickel-chelate acceptor beads, Streptavidin donor beads, 384-well Optiplate.
- Buffer: 150 mM NaCl, 20 mM Tris pH 7.5, 0.01% BSA, 0.01% NP-40, 1 mM DTT.
- Procedure:
 - 5 μL of the compound (at various concentrations) and 5 μL of His-tagged NSD2-PWWP1
 (40 nM) were combined and incubated for 15 minutes at 23°C.
 - 5 μL of biotinylated H3K36me2 nucleosomes (10 nM) was added and incubated for 30 minutes at 23°C.
 - A mixture of 10 μL of Nickel-chelate acceptor beads (5 μg/mL) and streptavidin donor beads (20 μg/mL) was added to each well.
 - The plate was incubated for 60 minutes at room temperature in the dark.
 - The AlphaScreen signal was measured on a PerkinElmer EnVision plate reader (680-nm laser excitation, 570-nm emission).



- IC50 values were determined from a 10-point dose-response curve.
- 2. Differential Scanning Fluorimetry (DSF)

DSF was employed to assess the thermal stabilization of PWWP domains upon ligand binding, serving as a measure of selectivity.[1][3]

 Principle: This method measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. A significant increase in Tm indicates direct binding and stabilization of the protein.

Procedure:

- $\circ\,$ PWWP domain proteins were incubated with the test compound (e.g., UNC6934 at 100 $\,$ $\mu\text{M})$ or DMSO control.
- A fluorescent dye that binds to unfolded proteins was included in the reaction.
- The temperature was gradually increased, and the fluorescence was monitored.
- The Tm was determined as the temperature at which 50% of the protein is unfolded.
- The change in melting temperature (ΔTm) between the compound-treated and DMSOtreated samples was calculated.
- 3. Surface Plasmon Resonance (SPR)

SPR was used to determine the binding kinetics and affinity (Kd) of UNC6934 to the NSD2-PWWP1 domain.[3][10]

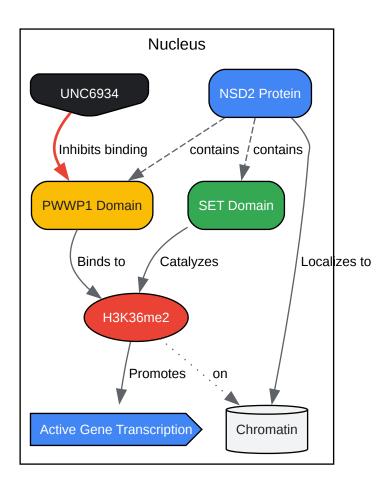
- Principle: This technique measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.
- General Protocol:
 - The NSD2-PWWP1 protein is immobilized on the surface of an SPR sensor chip.
 - A series of concentrations of the analyte (UNC6934) are flowed over the chip surface.



- The association and dissociation of the analyte are monitored in real-time by detecting changes in the SPR signal.
- The resulting sensorgrams are fitted to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathway and Experimental Workflow

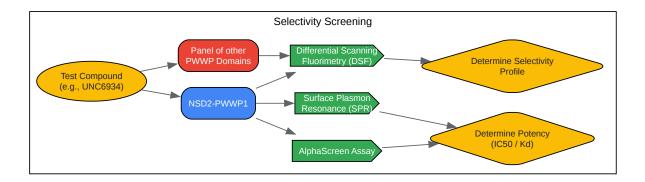
The following diagrams illustrate the role of the NSD2-PWWP1 domain in chromatin biology and the workflow for assessing ligand cross-reactivity.



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Caption: Role of NSD2-PWWP1 in chromatin regulation and its inhibition by UNC6934.





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Caption: Workflow for assessing the cross-reactivity of NSD2-PWWP1 ligands.

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